molecular formula C32H40O11 B1237111 Hypoloside B CAS No. 125676-80-4

Hypoloside B

Cat. No. B1237111
M. Wt: 600.7 g/mol
InChI Key: DVWGIWHUFAGTJO-CZMOEYDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoloside B is a natural product found in Dennstaedtia hirsuta with data available.

Scientific Research Applications

Beta-Adrenergic Receptor Interactions

Hypoloside B is studied in the context of beta-adrenergic receptor interactions. Brown and Aurbach (1976) characterized hydroxybenzylpindolol (HYP), a potent beta-adrenergic antagonist, and its monoiodinated derivative, which maintains high affinity for beta-adrenergic receptors. These derivatives, including iodohydroxybenzylpindolol, show promise for studying the interaction of blockers and agonists with beta-adrenergic receptors in biological systems (Brown & Aurbach, 1976).

Chromosomal Aberration and Clastogenic Effect

Another significant area of study for Hypoloside B is its genotoxic properties. Matsuoka et al. (1989) conducted a chromosomal aberration test using a Chinese hamster lung cell line and found that Hypoloside B induces chromosomal aberrations at similar dose levels as ptaquiloside. This study suggests that the clastogenic effect is a factor in the carcinogenic potency of ptaquiloside in animals, implicating Hypoloside B in similar mechanisms (Matsuoka et al., 1989).

Biomedical Interactions

Hypoloside B's interaction with biomolecules is a critical area of research. Galinato et al. (2013) explored the binding mode of Hypocrellin B (Hyp B), a compound similar to Hypoloside B, with myoglobin. This research is vital in understanding Hypoloside B's role in various biomedical applications, including its potential in treating diseases (Galinato et al., 2013).

Photosensitization and Photodynamic Therapy

Studies on Hypoloside B and related compounds have also focused on their role in photodynamic therapy. Investigations into the photochemistry of Hypocrellin B, closely related to Hypoloside B, reveal insights into its application in photodynamic therapy for treating skin diseases. The active oxygen mechanism and free radical generation during photosensitization are key areas of interest (Zhiyi et al., 1993).

properties

CAS RN

125676-80-4

Product Name

Hypoloside B

Molecular Formula

C32H40O11

Molecular Weight

600.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1

InChI Key

DVWGIWHUFAGTJO-CZMOEYDCSA-N

Isomeric SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C

SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C

Canonical SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C

synonyms

hypoloside B
hypoloside C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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